![molecular formula C5H3BrN4 B2844051 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1359702-68-3](/img/structure/B2844051.png)
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
“2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine” consists of a triazolo[1,5-a]pyrazine core with a bromine atom attached at the 2-position . The InChI code for this compound is 1S/C5H3BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H .Physical And Chemical Properties Analysis
“2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine” is a solid substance . It has a molecular weight of 199.01 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- CDK2 Inhibition : Researchers have explored 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine as a scaffold for developing CDK2 inhibitors. CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer treatment, and compounds based on this scaffold have shown promise in selectively targeting tumor cells .
- 1,2,3-Triazolo[4,5-b]pyrazine Synthesis : A Pfizer patent describes the synthesis of 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine from commercially available 2-amino-3,5-dibromopyrazine. This compound has potential applications in biochemical studies .
- Thioglycoside Derivatives : Researchers have designed small molecules featuring the 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine scaffold along with thioglycoside derivatives. These compounds may have applications in chemical biology and drug discovery .
- Microwave-Mediated Synthesis : A catalyst-free, additive-free, and eco-friendly method has been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. This approach could be useful for efficient and sustainable synthesis .
Medicinal Chemistry and Drug Development
Biochemical Studies
Chemical Biology
Green Synthesis Methods
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives, a closely related class of compounds, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation, oxygen sensing, and signal transduction .
Mode of Action
Based on the known activities of related compounds, it can be inferred that it likely interacts with its targets to modulate their activity . This could involve binding to the active site of the target protein, leading to conformational changes that affect the protein’s function .
Biochemical Pathways
Given the known targets of related compounds, it can be speculated that it may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context.
Result of Action
Based on the known activities of related compounds, it can be inferred that it may have potential anti-inflammatory, anti-hypoxic, and anti-proliferative effects .
properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDWNUAQTFFYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine |
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